4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
Description
4-{[(2,3-Dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 6-hydroxy group, a 7-methyl group, and a 4-{[(2,3-dimethylphenyl)amino]methyl} side chain. Coumarin derivatives are widely studied for their pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
4-[(2,3-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-5-4-6-16(13(11)3)20-10-14-8-19(22)23-18-7-12(2)17(21)9-15(14)18/h4-9,20-21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYHLCBGQOKZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone .
Industrial Production Methods
the general principles of coumarin synthesis, such as using green solvents and catalysts, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.4 g/mol
- IUPAC Name : 4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
The compound's structure consists of a coumarin backbone with specific substitutions that enhance its biological activity. The presence of the dimethylphenyl group is particularly noteworthy for its potential interactions with biological targets.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for several biological activities:
- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth by interfering with essential enzymatic processes within microbial cells.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing diseases associated with oxidative damage.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Cancer Treatment : Preliminary studies suggest that it may induce apoptosis in cancer cells, providing a pathway for its use as an anticancer agent.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new treatments against resistant bacterial strains.
Data Table of Biological Activities
| Activity Type | Mechanism | Reference Study |
|---|---|---|
| Antimicrobial | Inhibits bacterial enzyme function | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis |
Antibacterial Efficacy Study
A peer-reviewed study assessed the antibacterial effects of the compound against various bacterial strains. Results indicated a significant reduction in growth rates compared to control groups, highlighting its potential as an antimicrobial agent.
Antioxidant Activity Assessment
In vitro experiments demonstrated the compound's ability to reduce oxidative stress markers in cell cultures, suggesting its utility as a protective agent against oxidative damage.
In Vivo Anti-inflammatory Study
Animal models treated with the compound exhibited reduced inflammation markers compared to untreated controls, supporting its application in inflammatory disease management.
Mechanism of Action
The mechanism of action of 4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or microbial growth, thereby exerting its antioxidant or antimicrobial effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparison with structurally related coumarin derivatives:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is higher (estimated ~325–350 g/mol) due to the 2,3-dimethylphenyl group, compared to 224.64 g/mol for 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one .
- LogP: The 2,3-dimethylphenyl group likely increases lipophilicity (predicted LogP ~3.0–3.5) compared to the triazole-containing derivative (LogP ~2.0–2.5) . The alkoxy-substituted compound () may exhibit higher LogP (~3.5–4.0) due to its nonpolar substituents .
- Hydrogen-Bonding: The target compound’s hydroxy and anilino groups provide two hydrogen-bond donors, whereas the triazole derivative () has one donor (hydroxymethyl) but additional acceptors (triazole N-atoms) .
Data Tables
Comparative Physicochemical Data
| Property | Target Compound | 6-Chloro Derivative | Triazole Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~335 (estimated) | 224.64 | ~290 (estimated) |
| LogP | ~3.2 | 2.5 | ~2.3 |
| Hydrogen-Bond Donors | 2 | 1 | 1 |
Key Structural Comparison
Biological Activity
The compound 4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one, also known as a derivative of chromenone, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.4 g/mol
- CAS Number : 859129-58-1
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antiepileptic, antioxidant, and potential anticancer properties.
Antiepileptic Activity
Recent studies have highlighted the compound's potential as an antiepileptic agent. Using in silico techniques, researchers evaluated its interaction with multiple targets associated with epilepsy, such as the AMPA and GABAA receptors. The compound demonstrated promising binding affinities and was identified as a potential multi-target agent against seizures .
Antioxidant Properties
The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. It showed significant activity against DPPH radicals, indicating its potential use in preventing oxidative stress-related diseases .
Anticancer Potential
Research into the anticancer properties of chromenone derivatives has revealed that they can inhibit cancer cell proliferation. In vitro studies demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : Binding to neurotransmitter receptors (e.g., GABAA and AMPA) modulates neuronal excitability and may help in controlling seizures.
- Antioxidant Activity : The ability to scavenge free radicals contributes to cellular protection against oxidative damage.
- Induction of Apoptosis : By affecting signaling pathways involved in cell survival and death, the compound may promote apoptosis in cancer cells.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for preparing 4-{[(2,3-dimethylphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one?
Methodological Answer:
The synthesis typically involves coupling a 2,3-dimethylaniline derivative with a pre-functionalized chromenone core. A common approach includes:
- Step 1: Condensation of 2,3-dimethylaniline with a formyl-containing chromenone intermediate (e.g., 4-formyl-6-hydroxy-7-methyl-2H-chromen-2-one) via reductive amination, using NaBH₃CN or H₂/Pd-C as reducing agents.
- Step 2: Protecting the hydroxyl group (e.g., with acetyl or benzyl groups) during coupling to prevent side reactions.
- Step 3: Deprotection under acidic or basic conditions to regenerate the free hydroxy group .
Key Considerations:
- Solvent choice (DMF or MeOH) impacts reaction efficiency.
- Base selection (e.g., triethylamine vs. Na₂CO₃) influences byproduct formation, particularly in nucleophilic substitution steps .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR: Assigning aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). For example, the 2H-chromen-2-one carbonyl resonance appears near δ 160–165 ppm .
- IR Spectroscopy: Confirming hydroxy (ν ~3400 cm⁻¹) and carbonyl (ν ~1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Validating molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁NO₃: 335.1521) .
- X-ray Crystallography: Resolving structural ambiguities using SHELX software for refinement .
Basic: What structural features influence its physicochemical properties?
Methodological Answer:
- Hydroxy Group: Enhances hydrogen-bonding capacity, affecting solubility and crystallinity.
- Methyl Substituents: Increase lipophilicity, influencing logP and membrane permeability.
- Chromenone Core: Contributes to UV absorption (λ ~300–350 nm), critical for photostability studies .
Table 1: Substituent Effects on LogP (Predicted)
| Substituent | LogP Increase |
|---|---|
| 2,3-Dimethylphenylamino | +1.2 |
| 7-Methyl | +0.5 |
| 6-Hydroxy | -0.8 |
Basic: What is the hypothesized bioactivity of this compound?
Methodological Answer:
Derivatives of 2H-chromen-2-one often exhibit:
- Antioxidant Activity: Via radical scavenging by the phenolic hydroxy group.
- Enzyme Inhibition: Potential interaction with kinases or cyclooxygenases due to planar chromenone structure.
- Cellular Uptake Studies: Fluorescent tagging (e.g., with dansyl chloride) can track intracellular localization .
Advanced: How can computational modeling optimize its synthesis or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Predicts transition states for key reactions (e.g., reductive amination) to optimize conditions.
- Molecular Docking: Screens against target proteins (e.g., PPARγ) to prioritize derivatives for synthesis. Use PubChem’s 3D conformer database for initial docking poses .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: How to mitigate byproduct formation during nucleophilic substitution steps?
Methodological Answer:
Byproducts arise from competing reactions with tertiary amines (e.g., triethylamine). Strategies include:
- Base Optimization: Replace triethylamine with Na₂CO₃ to reduce N-alkylation byproducts .
- Temperature Control: Lower reaction temperatures (0–5°C) suppress side reactions.
- HPLC Monitoring: Track intermediates using C18 columns and UV detection at 254 nm .
Advanced: How to resolve contradictions in spectral data or crystallographic refinements?
Methodological Answer:
- Crystallography: Use SHELXL for high-resolution refinement, especially for disordered methyl groups. Validate with R-factor convergence (<5%) and electron density maps .
- NMR Ambiguities: Employ 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- Data Triangulation: Cross-validate with IR and mass spectrometry to confirm functional groups .
Advanced: How to ensure methodological rigor in studies involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
